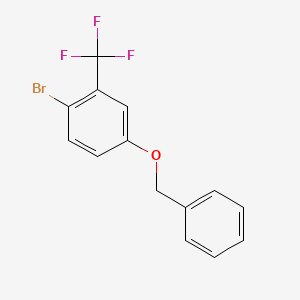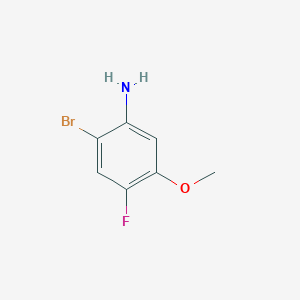
2-Bromo-4-fluoro-5-methoxyaniline
Descripción general
Descripción
2-Bromo-4-fluoro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO It is a derivative of aniline, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Mecanismo De Acción
Target of Action
Anilines, the class of compounds to which it belongs, are often used in the synthesis of pharmaceuticals and dyes . They can interact with various biological targets depending on their specific substitutions and structures .
Mode of Action
Anilines generally act through their ability to donate and accept electrons, which allows them to form bonds with various biological targets .
Biochemical Pathways
Anilines can participate in various biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.22 , which could influence its distribution and bioavailability.
Result of Action
As an aniline derivative, it could potentially be involved in a variety of biological processes depending on its specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-methoxyaniline. For instance, factors such as pH, temperature, and the presence of other substances can affect its stability and reactivity . .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-fluoro-5-methoxyaniline plays a significant role in various biochemical reactions. It serves as a building block in organic synthesis, contributing to the development of complex molecules. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations. For instance, it has been used in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, which exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. The compound interacts with enzymes and proteins involved in these biochemical pathways, facilitating the formation of biologically active molecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s derivatives have shown effectiveness as corrosion inhibitors for zinc metal in acidic environments, demonstrating its potential in industrial applications. Additionally, in polymer research, the compound’s derivatives have been copolymerized with styrene to create novel materials, further underscoring its value in developing new materials with tailored properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s reactivity allows it to participate in enzyme inhibition or activation, leading to changes in gene expression. For example, the presence of bromo and fluoro substituents enhances its binding interactions with target biomolecules, facilitating the formation of biologically active compounds. These interactions are crucial for the compound’s role in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. Research has focused on improving the synthesis methods for this compound to enhance yield, purity, and environmental impact. For instance, a method involving ionic liquids for its synthesis reported not only high yield and purity but also the advantage of using less harmful solvents, showcasing the shift towards greener chemistry practices.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s derivatives exhibit broad antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal properties. It is essential to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in biochemical research and industrial applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active compounds. The compound’s reactivity, particularly the presence of bromo and fluoro substituents, makes it suitable for various chemical transformations, contributing to the development of complex molecules with significant biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its activity and function in biochemical reactions and industrial applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function in biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-5-methoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-bromo-5-fluoronitrobenzene, followed by reduction to yield the corresponding aniline derivative . The reaction conditions often include the use of catalysts such as Raney nickel and solvents like methanol under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps like nitration, reduction, and purification through crystallization and vacuum filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and fluorine allows for nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-5-methoxyaniline has several applications in scientific research:
Pharmaceutical Research: It is used as a building block in the synthesis of inhibitors targeting specific proteins, such as anaplastic lymphoma kinase (ALK), which are important in cancer research.
Enzyme Inhibition: Similar compounds are utilized in synthesizing inhibitors of Rho kinase, an enzyme involved in various cellular processes.
Organic Synthesis: It serves as a versatile intermediate in the development of complex molecules due to its reactivity.
Comparación Con Compuestos Similares
- 2-Bromo-5-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 5-Bromo-2-fluoro-4-methylaniline
Comparison: 2-Bromo-4-fluoro-5-methoxyaniline is unique due to the presence of both bromine and fluorine substituents along with a methoxy group. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
2-bromo-4-fluoro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWKTSZPTRTXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624835 | |
| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420786-92-1 | |
| Record name | 2-Bromo-4-fluoro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
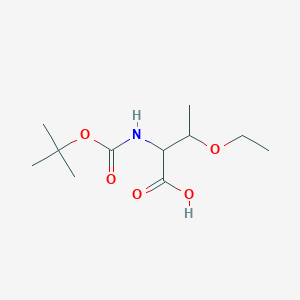

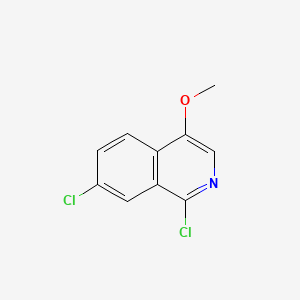




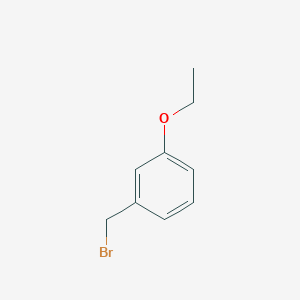


![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)


